molecular formula C5H4ClN3O2 B2903628 6-Chloro-2-nitropyridin-3-amine CAS No. 146015-42-1

6-Chloro-2-nitropyridin-3-amine

Cat. No.: B2903628
CAS No.: 146015-42-1
M. Wt: 173.56
InChI Key: DNQDAEWMTXOUJB-UHFFFAOYSA-N
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Description

6-Chloro-2-nitropyridin-3-amine is an organic compound with the molecular formula C5H4ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position, a nitro group at the 2nd position, and an amine group at the 3rd position on the pyridine ring. This compound is a pale-yellow to yellow-brown solid and is used as an intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-nitropyridin-3-amine plays a significant role in biochemical reactions. It has been shown to have anti-viral potency . The compound interacts with various enzymes and proteins, particularly those involved in viral replication. The nature of these interactions is largely due to the compound’s ability to bind to the viral envelope and inhibit fusion of the viral membrane with host cells .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by preventing the release of viral contents into the cytoplasm . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the viral envelope, inhibiting the fusion of the viral membrane with host cells . This prevents the release of viral contents into the cytoplasm, thereby inhibiting viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-nitropyridin-3-amine typically involves the nitration of 6-chloro-3-aminopyridine. The nitration reaction is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-nitropyridin-3-amine is utilized in several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-nitropyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both a nitro group and a chlorine atom allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

6-chloro-2-nitropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQDAEWMTXOUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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